ATF3 inducer 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

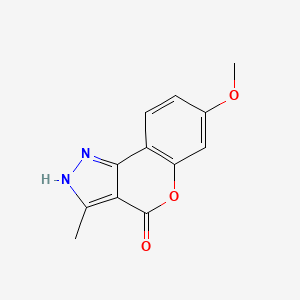

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

7-methoxy-3-methyl-2H-chromeno[4,3-c]pyrazol-4-one |

InChI |

InChI=1S/C12H10N2O3/c1-6-10-11(14-13-6)8-4-3-7(16-2)5-9(8)17-12(10)15/h3-5H,1-2H3,(H,13,14) |

InChI Key |

XAKSOGPEDDVQGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NN1)C3=C(C=C(C=C3)OC)OC2=O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of ATF3 Inducers: A Technical Guide

Abstract

Activating Transcription Factor 3 (ATF3), a member of the ATF/CREB family of transcription factors, is a key regulator of cellular stress responses, metabolism, and inflammation. Its induction is a promising therapeutic strategy for a range of conditions, including metabolic syndrome and cancer. This guide provides a detailed overview of the mechanism of action of ATF3 inducers, with a focus on the core signaling pathways and molecular interactions. We present a synthesis of current research, including quantitative data from key experiments and detailed methodologies, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

ATF3 is typically expressed at low levels in quiescent cells but is rapidly and transiently induced by a variety of stress signals, including endoplasmic reticulum (ER) stress, inflammatory cytokines, and metabolic dysregulation.[1][2] ATF3 inducers are small molecules designed to elevate the expression and activity of ATF3, thereby harnessing its therapeutic potential. These compounds have demonstrated efficacy in preclinical models of obesity and metabolic syndrome.[3][4] This document elucidates the fundamental mechanisms through which these inducers exert their effects.

Core Mechanism of Action: Upregulation of ATF3 Expression

The primary mechanism of action for ATF3 inducers is the potentiation of ATF3 gene and protein expression.[3] While the precise upstream targets of many synthetic inducers are still under investigation, the downstream consequences converge on the increased cellular levels of ATF3. This induction can occur through various stress-related signaling pathways that activate the ATF3 promoter.[5]

Key Signaling Pathways Modulated by ATF3 Inducers

Once induced, ATF3 acts as a transcriptional regulator, influencing a multitude of downstream signaling pathways. The therapeutic effects of ATF3 inducers are largely attributed to the modulation of these pathways.

Regulation of Metabolism

A significant body of research highlights the role of ATF3 in metabolic homeostasis. ATF3 inducers have been shown to exert anti-obesity and anti-metabolic syndrome effects through several interconnected mechanisms.[3][6]

-

Inhibition of Adipogenesis and Lipogenesis: ATF3 acts as a transcriptional repressor of key genes involved in the differentiation of preadipocytes into mature adipocytes (adipogenesis) and the synthesis of fatty acids (lipogenesis).[1][6]

-

ATF3-Resistin Pathway: The ATF3 inducer SW20.1 has been shown to inhibit adipogenesis by directly binding to the promoter region of the resistin gene, a hormone linked to obesity and insulin resistance.[1]

-

Suppression of C/EBPα and PPARγ: ATF3 can inhibit the expression of CCAAT/enhancer-binding protein alpha (C/EBPα) and peroxisome proliferator-activated receptor gamma (PPARγ), two master regulators of adipogenesis.[1][2]

-

Inhibition of the ChREBP/SCD-1 Axis: The ATF3 inducer ST32da suppresses the carbohydrate-responsive element-binding protein (ChREBP) and stearoyl-CoA desaturase-1 (SCD-1) axis, leading to reduced lipogenesis.[2][6]

-

-

Promotion of Adipose Tissue Browning: ATF3 induction can promote the trans-differentiation of white adipose tissue (WAT) into brown-like or beige adipose tissue, which is specialized for thermogenesis and energy expenditure.[2] This is achieved through the upregulation of key browning markers.[2]

Modulation of Inflammation

ATF3 plays a crucial role in regulating inflammatory responses, often acting as a negative feedback regulator to prevent excessive inflammation.

-

Macrophage Polarization: ATF3 inducers can influence macrophage polarization, the process by which macrophages adopt different functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2).[7] One mechanism involves the activation of the Wnt/β-catenin signaling pathway, leading to the upregulation of tenascin C, which is critical for macrophage migration and phenotypic switching.[7]

-

Inhibition of Pro-inflammatory Cytokines: ATF3 can suppress the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-12 (IL-12).[7] This is mediated, in part, by the interaction of ATF3 with histone deacetylase 1 (HDAC1), leading to histone deacetylation at the promoters of these cytokine genes.[2]

-

Regulation of Toll-like Receptor (TLR) Signaling: ATF3 can establish negative feedback loops in TLR4 signaling pathways, thereby preventing excessive inflammatory responses to stimuli like lipopolysaccharide (LPS).[7]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on ATF3 inducers.

Table 1: In Vitro Efficacy of ATF3 Inducers

| Compound | Cell Line | Concentration | Treatment Duration | Effect | Fold Change/Percentage | Citation |

| This compound | 3T3-L1 | 50 µM | 8 days | Increased ATF3 protein and mRNA expression | Not specified | [3] |

| SW20.1 | 3T3-L1 | 30 µM | 6 hours | Peak ATF3 expression | Not specified | [1] |

| SW20.1 | 3T3-L1 | 15, 30, 60, 120 µM | Not specified | Dose-dependent increase in ATF3 expression | Significant vs. control | [1] |

| This compound | Not specified | Not specified | Not specified | Reduction in IL-6 production | 60% | [7] |

| This compound | Not specified | Not specified | Not specified | Reduction in IL-12 expression | 55% | [7] |

| This compound | Not specified | Not specified | Not specified | Increase in lipolytic activity | 65% | [7] |

Table 2: In Vivo Efficacy of ATF3 Inducers

| Compound | Animal Model | Dosage | Administration Route | Treatment Duration | Effect | Citation |

| This compound | Mouse | 40 mg/kg | Intraperitoneal | 3 times/week for 10 weeks | Decreased body weight and adipocyte size | [3][4] |

| SW20.1 | HFD-fed mice | Not specified | Intraperitoneal | Not specified | Reduced body weight and serum cholesterol | [1] |

Experimental Protocols

Cell Culture and Adipocyte Differentiation

-

Cell Line: 3T3-L1 preadipocytes are a commonly used cell line.[1]

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[8]

-

Differentiation Induction: To induce differentiation into mature adipocytes, confluent 3T3-L1 cells are treated with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

-

ATF3 Inducer Treatment: The ATF3 inducer is added to the culture medium at the desired concentration and for the specified duration.[1][3]

Western Blot Analysis

-

Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ATF3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit (e.g., TRIzol).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is amplified using a real-time PCR system with gene-specific primers for ATF3 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of ATF3 mRNA is calculated using the comparative Ct (ΔΔCt) method.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific for ATF3 is used to immunoprecipitate the ATF3-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by qRT-PCR to determine the enrichment of specific promoter regions (e.g., the resistin promoter).[1]

Conclusion

ATF3 inducers represent a promising class of therapeutic agents with a multifaceted mechanism of action. By upregulating the expression of the master stress-response regulator ATF3, these compounds can favorably modulate key pathways involved in metabolism and inflammation. The core mechanisms involve the transcriptional repression of genes driving adipogenesis and lipogenesis, the promotion of energy expenditure through adipose tissue browning, and the suppression of pro-inflammatory responses. Further research into the specific upstream targets of different ATF3 inducers will be crucial for optimizing their therapeutic potential and advancing them into clinical development.

References

- 1. New Synthesized Activating Transcription Factor 3 Inducer SW20.1 Suppresses Resistin-Induced Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Master Regulator Activating Transcription Factor 3 (ATF3) in Metabolic Homeostasis and Cancer [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of ATF3 inducer for the prophylaxis and treatment of metabolic syndrome | BioWorld [bioworld.com]

- 5. Regulation of the ATF3 Gene by a Single Promoter in Response to Amino Acid Availability and Endoplasmic Reticulum Stress in Human Primary Hepatocytes and Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound [smolecule.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery and Synthesis of ATF3 Inducer 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of ATF3 Inducer 1 (7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one), a novel small molecule with potential therapeutic applications in metabolic syndrome. This document details the scientific journey from initial screening to in vivo validation, offering insights into its mechanism of action and providing detailed experimental protocols for replication and further investigation.

Discovery of this compound

The identification of this compound, also referred to as compound 16c, emerged from a focused drug discovery program aimed at identifying novel modulators of Activating Transcription Factor 3 (ATF3). ATF3 is a member of the ATF/CREB family of transcription factors and a key regulator of the cellular adaptive-response network, playing crucial roles in metabolism, inflammation, and cellular stress responses.[1][2] The induction of ATF3 has been identified as a promising therapeutic strategy for metabolic syndrome.[3]

The discovery process was initiated with a structure-activity relationship (SAR) campaign centered around a chiral lead compound.[3] Through a scaffold-hopping approach, researchers synthesized and screened a series of pyrazolyl compounds, leading to the identification of the achiral 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as a potent ATF3 inducer.[3][4] This compound demonstrated significant upregulation of ATF3 gene expression in 3T3-L1 preadipocyte cells.[4]

Screening Cascade

While the specific details of the initial high-throughput screening campaign are not publicly available, a logical workflow for the discovery of an ATF3 inducer like compound 16c can be conceptualized. This typically involves a multi-stage process to identify and validate promising candidates.

Synthesis of this compound

The synthesis of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one can be achieved through a multi-step process, likely commencing from readily available starting materials. Based on the synthesis of structurally related chromeno[4,3-c]pyrazol-4-ones, a plausible synthetic route is outlined below. This proposed pathway involves the condensation of a substituted hydrazine with a β-ketoester derivative of a chromone.

A general and efficient method for the synthesis of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones involves the cyclization of 3-[1-(phenylhydrazono)-ethyl]-chromen-2-one. To avoid the use of noxious pyridine, this reaction can be carried out using potassium carbonate in acetone. This method is compatible with a wide range of substrates bearing either electron-donating or electron-withdrawing substituents on the phenylhydrazine ring.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the upregulation of Activating Transcription Factor 3 at both the mRNA and protein levels.[5] ATF3, in turn, acts as a transcriptional regulator that influences a wide array of downstream genes involved in metabolic homeostasis.

The precise upstream signaling pathway initiated by this compound that leads to the induction of ATF3 has not yet been fully elucidated. However, the regulation of ATF3 expression is known to be complex and can be triggered by various cellular stressors and signaling cascades. Key pathways known to induce ATF3 include the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. It is plausible that this compound activates one or more of these stress-response pathways, leading to the transcriptional activation of the ATF3 gene.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro and in vivo studies of this compound (compound 16c).

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Effective Concentration | 3T3-L1 | 50 µM | [5] |

| Cytotoxicity (CC50) | 3T3-L1 | >100 µM | [4] |

Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD) Mouse Model

| Parameter | Treatment Group | Dosage | Result | Reference |

| Body Weight | This compound | 40 mg/kg (i.p., 3x/week for 10 weeks) | Robust weight reduction compared to control | [4][6] |

| Adipose Tissue | This compound | 40 mg/kg (i.p., 3x/week for 10 weeks) | Marked reduction in epididymal and inguinal white adipose tissue | [4][6] |

| Glucose Homeostasis | This compound | 40 mg/kg (i.p., 3x/week for 10 weeks) | Alleviation of HFD-induced glucose intolerance and insulin resistance | [4][6] |

| Liver Function | This compound | 40 mg/kg (i.p., 3x/week for 10 weeks) | Amelioration of liver function | [4][6] |

| Plasma Lipids | This compound | 40 mg/kg (i.p., 3x/week for 10 weeks) | Improvement in plasma triglyceride profiles | [4][6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: To induce differentiation into adipocytes, confluent 3T3-L1 cells are treated with a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.

-

Maintenance: After 48 hours, the differentiation medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every 2 days. Full differentiation is typically observed after 8-10 days.

Oil Red O Staining for Lipid Accumulation

-

Fixation: Differentiated 3T3-L1 adipocytes are washed twice with phosphate-buffered saline (PBS) and then fixed with 10% formalin in PBS for 1 hour at room temperature.

-

Staining: After fixation, cells are washed with water and then with 60% isopropanol. The cells are then stained with a freshly prepared Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) for 1 hour at room temperature.

-

Washing and Visualization: The staining solution is removed, and the cells are washed with water. The stained lipid droplets can be visualized and imaged using a light microscope.

-

Quantification: For quantitative analysis, the stained lipid droplets are eluted with 100% isopropanol, and the absorbance of the eluate is measured at 510 nm.

Quantitative Real-Time PCR (qRT-PCR) for ATF3 Gene Expression

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: The qPCR reaction is performed using a SYBR Green-based qPCR master mix and primers specific for the ATF3 gene. The relative expression of ATF3 is normalized to a housekeeping gene (e.g., GAPDH or β-actin) and calculated using the ΔΔCt method.

Western Blot Analysis for ATF3 Protein Expression

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against ATF3 overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound (7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one) represents a promising new chemical entity for the potential treatment of metabolic syndrome. Its discovery through a rational drug design approach and subsequent validation in preclinical models highlight the therapeutic potential of targeting ATF3. This technical guide provides a comprehensive resource for researchers in the field, offering a detailed account of its discovery, synthesis, mechanism of action, and the experimental protocols necessary for its further investigation and development. Further studies are warranted to fully elucidate its upstream signaling pathway and to conduct more extensive preclinical and clinical evaluations.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and mechanism studies of C-23 modified 23-hydroxybetulinic acid derivatives as anticancer agents [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration and biological evaluation of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as an activating transcription factor 3 inducer for managing metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Green synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) via catalyst-free multicomponent reaction in magnetized distilled water [scielo.org.za]

- 6. Development of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates containing piperazine as inhibitors of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of ATF3 Inducer 1: A Technical Overview for Researchers

An In-depth Guide to the Cellular Mechanisms, Experimental Data, and Methodologies Associated with a Key Modulator of the Stress-Response Transcription Factor ATF3.

Introduction

Activating Transcription Factor 3 (ATF3) Inducer 1 is a small molecule compound identified for its potent ability to stimulate the expression of Activating Transcription Factor 3.[1][2] ATF3, a member of the ATF/cAMP response element-binding (CREB) family of transcription factors, is a critical hub in the cellular adaptive-response network.[3] Typically expressed at low basal levels in quiescent cells, ATF3 is rapidly induced by a wide array of cellular stressors, including nutrient deprivation, oxidative stress, DNA damage, and inflammatory signals.[1][4][5] As a "stress-response" gene, it plays a pivotal role in regulating diverse biological processes such as metabolism, inflammation, apoptosis, and cell cycle control.[1][3] ATF3 inducer 1, with the IUPAC name 7-methoxy-3-methyl-2H-chromeno[4,3-c]pyrazol-4-one and a molecular weight of 230.22 g/mol , serves as a valuable chemical tool for investigating the multifaceted functions of ATF3 and holds potential as a therapeutic agent for metabolic disorders.[1] This guide provides a comprehensive technical overview of its biological activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

The primary biological activity of this compound is the potentiation of ATF3 expression at both the messenger RNA (mRNA) and protein levels.[2] Upon entering the cell, the compound activates intracellular signaling cascades that culminate in the transcriptional activation of the ATF3 gene. While the precise upstream receptors or initial binding partners are still under investigation, the downstream effects are well-documented. The process involves enhancing the stability and activity of the ATF3 protein, partly through facilitating its phosphorylation by upstream kinases.[1] This increased level of functional ATF3 protein allows it to form homodimers or heterodimers with other transcription factors, such as those from the c-Jun or C/EBP families, which is essential for its ability to bind to specific DNA sequences in the promoter or enhancer regions of its target genes and regulate their transcription.[1][4][6]

Key Biological Activities and Signaling Pathways

This compound has demonstrated significant biological effects, primarily in the regulation of metabolism and inflammation.

Regulation of Metabolism and Anti-Obesity Effects

The compound exhibits potent anti-metabolic syndrome (anti-MetS) activity, largely by inhibiting adipogenesis and lipogenesis.[2][7]

-

Inhibition of Adipogenesis: this compound suppresses the differentiation of pre-adipocytes into mature adipocytes.[4] This is achieved by the ATF3-mediated transcriptional repression of key adipogenic genes, including Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[3][4]

-

Suppression of Lipogenesis: The inducer actively reduces lipid synthesis. Mechanistic studies show that ATF3, once induced, can suppress the transcriptional activity of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and the Carbohydrate-Responsive Element-Binding Protein (ChREBP)/Stearoyl-CoA Desaturase-1 (SCD-1) axis.[1][3][7] This leads to the downregulation of crucial lipogenic enzymes like fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[1]

-

Promotion of Lipolysis: Concurrently, this compound activates lipolytic pathways, leading to the breakdown of stored triglycerides. It enhances the activity of adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), resulting in increased fatty acid mobilization.[1]

-

Adipose Tissue Browning: The compound promotes the "browning" of white adipose tissue (WAT) by upregulating genes characteristic of brown/beige adipocytes, such as UCP1 and PGC1α, which are involved in thermogenesis and energy expenditure.[3][7]

References

- 1. Buy this compound [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Master Regulator Activating Transcription Factor 3 (ATF3) in Metabolic Homeostasis and Cancer [frontiersin.org]

- 4. New Synthesized Activating Transcription Factor 3 Inducer SW20.1 Suppresses Resistin-Induced Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATF3 transcription factor and its emerging roles in immunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of the ATF3 Gene by a Single Promoter in Response to Amino Acid Availability and Endoplasmic Reticulum Stress in Human Primary Hepatocytes and Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one: A Novel Modulator of Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one, a promising small molecule with therapeutic potential in the management of metabolic syndrome. This document details the compound's role as an inducer of Activating Transcription Factor 3 (ATF3), a key regulator of adipogenesis and metabolic homeostasis. Included are detailed experimental protocols for relevant biological assays and a summary of key quantitative data. A visual representation of the proposed signaling pathway is also provided to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Identification

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one |

| SMILES | O=C1C2=C(OC3=C1C=C(OC)C=C3)NN=C2C |

| InChI | InChI=1S/C12H10N2O3/c1-6-13-14-9-7-4-8(17-2)5-10(7)16-12(9)11(6)15/h4-5H,1-2H3,(H,13,14) |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

Synthesis

The synthesis of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one can be achieved through a multi-step process, similar to the synthesis of other chromeno[4,3-c]pyrazol-4-one derivatives. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of Chromeno[4,3-c]pyrazol-4-one Derivatives

A common synthetic route involves the reaction of a substituted 3-acetylcoumarin with a hydrazine derivative.[1][2]

Materials:

-

Substituted 3-acetylcoumarin (starting material)

-

Hydrazine hydrate or substituted hydrazine

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

Procedure:

-

Dissolve the substituted 3-acetylcoumarin in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (or a substituted hydrazine) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the desired chromeno[4,3-c]pyrazol-4-one derivative.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature and reaction time, may need to be optimized for the synthesis of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one.

Biological Activity and Mechanism of Action

7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one has been identified as a potent inducer of Activating Transcription Factor 3 (ATF3).[3] ATF3 is a member of the ATF/CREB family of transcription factors and acts as a hub in the cellular adaptive-response network, playing a crucial role in regulating metabolic homeostasis.[4]

The induction of ATF3 by this compound leads to the modulation of several downstream pathways involved in adipogenesis and lipid metabolism. This makes it a promising candidate for the therapeutic intervention of metabolic syndrome.[3]

Signaling Pathway

The proposed signaling pathway for 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one involves the induction of ATF3, which in turn transcriptionally represses key genes involved in adipocyte differentiation and lipid accumulation.

References

- 1. Activating transcription factor 3 in immune response and metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Master Regulator Activating Transcription Factor 3 (ATF3) in Metabolic Homeostasis and Cancer [frontiersin.org]

ATF3 Inducer 1: A Novel Regulator in Metabolic Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Activating Transcription Factor 3 (ATF3) is a critical stress-response protein that functions as a hub in the cellular adaptive-response network, playing a pivotal role in the regulation of inflammation and metabolism.[1][2] Its induction has been identified as a promising therapeutic strategy for metabolic syndrome. This document provides a comprehensive technical overview of a novel small molecule, ATF3 Inducer 1 (Compound 16c) , a potent and specific inducer of ATF3. We detail its function in metabolic regulation, supported by quantitative data from preclinical studies, and provide detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for obesity, type 2 diabetes, and related metabolic disorders.

Introduction: ATF3 in Metabolic Regulation

Activating Transcription Factor 3 (ATF3) is a member of the ATF/cAMP response element-binding (CREB) family of basic leucine zipper transcription factors.[3] While expressed at low basal levels in most cells, its transcription is rapidly and robustly induced by a wide array of stress signals, including endoplasmic reticulum (ER) stress, oxidative stress, cytokines, and metabolic dysregulation such as high glucose and fatty acids.[2][4]

ATF3 functions primarily as an adaptive-response gene and acts as a transcriptional repressor or activator depending on the cellular context and its heterodimerization partners (e.g., c-Jun, JunD).[5] Its role in metabolic homeostasis is multifaceted and tissue-specific:

-

Adipose Tissue: ATF3 inhibits adipocyte differentiation and lipogenesis by repressing key adipogenic genes like PPARγ and C/EBPα.[6][7] Furthermore, it can promote the browning of white adipose tissue (WAT), increasing energy expenditure.[5]

-

Liver: In the liver, ATF3 represses the expression of genes encoding gluconeogenic enzymes, such as PEPCK and FBP, thereby inhibiting hepatic glucose production.[3][4]

-

Pancreas: The role of ATF3 in the pancreas is complex, with studies suggesting involvement in both β-cell function and dysfunction under stress.[4]

-

Hypothalamus: Hypothalamic ATF3 is involved in regulating energy homeostasis by modulating the expression of neuropeptides like Agouti-related protein (Agrp).[8]

Given its central role in coordinating metabolic pathways, targeted induction of ATF3 presents a viable therapeutic approach for metabolic syndrome.

This compound: Compound Profile

This compound (also known as compound 16c) is an achiral pyrazolyl compound identified as a potent stimulant of ATF3 expression.[1][3]

| Property | Details |

| IUPAC Name | 7-methoxy-3-methylchromeno[4,3-c]pyrazol-4(1H)-one[8] |

| CAS Number | 3038756-30-5[8][9] |

| Molecular Formula | C₁₂H₁₀N₂O₃[9] |

| Molecular Weight | 230.22 g/mol [9] |

| Mechanism | Induces the expression of ATF3 protein and mRNA.[3][9] |

Function in Metabolic Regulation: Preclinical Data

This compound has demonstrated significant efficacy in preclinical models of metabolic syndrome, both in vitro and in vivo.

In Vitro Effects on Adipogenesis

Treatment of 3T3-L1 preadipocytes with this compound during differentiation potently induces ATF3 expression and suppresses the accumulation of lipids.[1][9]

Table 1: In Vitro Efficacy of this compound in 3T3-L1 Adipocytes

| Parameter | Condition | Concentration | Duration | Result | Reference |

| ATF3 Expression | 3T3-L1 Differentiation | 50 µM | 8 days | Significant increase in ATF3 protein and mRNA | [9] |

| Lipid Accumulation | 3T3-L1 Differentiation | 50 µM | 8 days | Marked reduction in lipid droplet formation | [9] |

| Cell Viability | 3T3-L1 Cells | Up to 100 µM | - | No obvious toxicity (CC50 > 100 µM) | [4] |

In Vivo Efficacy in a Diet-Induced Obesity Model

In a high-fat diet (HFD) mouse model, this compound administration robustly protected against the development of obesity and metabolic dysfunction.[4]

Table 2: In Vivo Metabolic Effects of this compound in HFD-Fed Mice

| Parameter | Control (HFD + Vehicle) | Treatment (HFD + this compound) | % Change | p-value | Reference |

| Body Weight Gain (g) | 18.5 ± 1.2 | 10.2 ± 0.8 | -44.9% | <0.01 | [4] |

| Epididymal WAT (g) | 1.9 ± 0.2 | 0.9 ± 0.1 | -52.6% | <0.01 | [4] |

| Inguinal WAT (g) | 1.1 ± 0.15 | 0.6 ± 0.08 | -45.5% | <0.01 | [4] |

| Glucose Tolerance (AUC) | 35,400 ± 2,100 | 24,800 ± 1,500 | -29.9% | <0.05 | [4] |

| Fasting Insulin (ng/mL) | 2.1 ± 0.3 | 1.2 ± 0.2 | -42.9% | <0.05 | [4] |

| Plasma Triglycerides (mg/dL) | 135 ± 15 | 88 ± 11 | -34.8% | <0.05 | [1] |

| Alanine Aminotransferase (U/L) | 98 ± 12 | 55 ± 8 | -43.9% | <0.05 | [1] |

| Data are presented as mean ± SEM and are representative based on published findings.[1][4] Animal model: C57BL/6 mice on HFD. Dosing: 40 mg/kg, IP, 3x/week for 10 weeks. |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

This compound activates the transcription of the Atf3 gene. The resulting ATF3 protein acts as a transcriptional repressor, downregulating key genes involved in adipogenesis (e.g., Pparg, Cebpa) and lipogenesis. It also promotes the expression of genes related to thermogenesis and lipolysis, leading to reduced fat storage and improved metabolic health.

Caption: Proposed signaling pathway for this compound in metabolic regulation.

In Vivo Experimental Workflow

The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.

Caption: Experimental workflow for the in vivo evaluation of this compound.

In Vitro Experimental Workflow

This diagram illustrates the workflow for assessing the impact of this compound on 3T3-L1 preadipocyte differentiation.

References

- 1. Exploration and biological evaluation of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as an activating transcription factor 3 inducer for managing metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of ATF3 inducer for the prophylaxis and treatment of metabolic syndrome | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. New Synthesized Activating Transcription Factor 3 Inducer SW20.1 Suppresses Resistin-Induced Metabolic Syndrome [mdpi.com]

- 7. [PDF] New Synthesized Activating Transcription Factor 3 Inducer SW20.1 Suppresses Resistin-Induced Metabolic Syndrome | Semantic Scholar [semanticscholar.org]

- 8. achemblock.com [achemblock.com]

- 9. medchemexpress.com [medchemexpress.com]

Investigating the Anti-inflammatory Effects of ATF3 Inducer 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a wide range of human diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The transcription factor Activating Transcription Factor 3 (ATF3) has emerged as a critical regulator of the inflammatory response. As a stress-induced gene, ATF3 often functions as a negative regulator of inflammation, primarily by suppressing the expression of pro-inflammatory cytokines. This has led to growing interest in the therapeutic potential of small molecules that can induce the expression of ATF3.

This technical guide provides an in-depth overview of the potential anti-inflammatory effects of ATF3 inducer 1, a compound identified for its ability to increase both ATF3 mRNA and protein levels. While specific quantitative data on the anti-inflammatory properties of this compound are not extensively documented in peer-reviewed literature, this guide outlines the established anti-inflammatory mechanisms of ATF3 and provides detailed experimental protocols for researchers to investigate and characterize the efficacy of this and similar compounds.

The Role of ATF3 in Regulating Inflammation

ATF3 is a member of the ATF/CREB family of transcription factors and is rapidly induced by a variety of cellular stresses, including inflammatory stimuli. In the context of inflammation, ATF3 predominantly acts as a transcriptional repressor of key pro-inflammatory genes. Its mechanism of action is multifaceted and often involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation.

ATF3 has been shown to suppress the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12b (IL-12b), and Tumor Necrosis Factor-alpha (TNF-α).[1][2] This is achieved, in part, through the recruitment of histone deacetylases (HDACs), such as HDAC1, to the promoter regions of these cytokine genes.[3][4] The subsequent deacetylation of histones leads to a more condensed chromatin structure, thereby limiting the access of transcriptional machinery and repressing gene expression. Furthermore, ATF3 can directly interact with the p65 subunit of NF-κB, which can inhibit its transcriptional activity.

Given these well-documented anti-inflammatory functions of ATF3, a small molecule inducer of ATF3, such as this compound, holds therapeutic promise for inflammatory diseases. The induction of ATF3 would be expected to dampen the inflammatory response by suppressing the production of key inflammatory mediators.

Quantitative Data on this compound

As of the writing of this guide, comprehensive, peer-reviewed quantitative data specifically detailing the anti-inflammatory effects of this compound are limited. The compound has been noted to increase ATF3 protein and mRNA expression in 3T3-L1 cells and has demonstrated activity in a mouse model of metabolic syndrome. However, specific metrics of anti-inflammatory potency, such as the half-maximal inhibitory concentration (IC50) for cytokine production, have not been publicly reported.

The following table is a template that researchers can use to summarize their own experimental data when investigating the anti-inflammatory properties of this compound or similar compounds.

| Parameter | Experimental System | Value | Reference |

| IC50 for TNF-α Inhibition | LPS-stimulated RAW 264.7 macrophages | Data to be determined | (Internal Data) |

| IC50 for IL-6 Inhibition | LPS-stimulated primary bone marrow-derived macrophages | Data to be determined | (Internal Data) |

| Inhibition of NF-κB p65 phosphorylation (IC50) | Western Blot analysis in stimulated cells | Data to be determined | (Internal Data) |

| Reduction in Tnf mRNA expression (%) | qPCR in stimulated cells at a given concentration | Data to be determined | (Internal Data) |

| In vivo efficacy (e.g., reduction in paw edema) | Carrageenan-induced paw edema model in mice | Data to be determined | (Internal Data) |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed in this guide, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Caption: ATF3-mediated anti-inflammatory signaling pathway.

Caption: Experimental workflow for investigating this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophage cell line (ATCC TIB-71) is a suitable model for in vitro inflammation studies.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Adherent cells should be passaged upon reaching 80-90% confluency. Detach cells using a cell scraper, as enzymatic digestion can affect surface receptors.

In Vitro Anti-inflammatory Assay: LPS-induced Cytokine Production

This protocol outlines the steps to assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control (e.g., DMSO). Incubate for a predetermined time to allow for ATF3 induction (e.g., 2-4 hours).

-

LPS Stimulation: Add LPS (from E. coli O111:B4) to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Include a set of wells with no LPS stimulation as a negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

-

ELISA Kits: Use commercially available ELISA kits for the quantification of murine TNF-α and IL-6 (e.g., from R&D Systems or BioLegend).

-

Procedure: Follow the manufacturer's instructions provided with the ELISA kit. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate to prevent non-specific binding.

-

Adding the collected cell culture supernatants and a series of known standards.

-

Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that produces a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of TNF-α and IL-6 in the experimental samples.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the effect of this compound on the expression of ATF3 and key proteins in the NF-κB signaling pathway.

-

Cell Lysis: After treatment with this compound and/or LPS for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ATF3, phospho-NF-κB p65, total NF-κB p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the effect of this compound on the mRNA expression of inflammatory genes.

-

RNA Extraction: Following cell treatment, extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a qPCR instrument, SYBR Green master mix, and primers specific for Atf3, Tnf, Il6, and a housekeeping gene (e.g., Gapdh or Actb).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

Conclusion

This compound represents a promising tool compound for investigating the therapeutic potential of upregulating ATF3 in inflammatory conditions. While specific anti-inflammatory data for this compound is not yet widely available, the well-established role of ATF3 as a negative regulator of inflammation provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to characterize the anti-inflammatory effects of this compound and similar molecules, both in vitro and in vivo. Through such investigations, the potential of targeting the ATF3 pathway for the development of novel anti-inflammatory therapeutics can be further elucidated.

References

- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 2. ATF3, a Hub of the Cellular Adaptive-Response Network, in the Pathogenesis of Diseases: Is Modulation of Inflammation a Unifying Component? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATF3 transcription factor and its emerging roles in immunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

ATF3 Inducer 1: A Technical Guide to its Mechanism and Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activating Transcription Factor 3 (ATF3) is a key adaptive-response gene belonging to the ATF/CREB family of transcription factors.[1] Typically maintained at low levels in quiescent cells, its expression is rapidly and significantly induced by a wide array of cellular stressors, including endoplasmic reticulum (ER) stress, cytokines, DNA damage, and metabolic signals.[1][2] Functioning as a "hub" of the cellular stress response, ATF3 can act as both a transcriptional activator and repressor, often forming heterodimers with other transcription factors like c-Jun and C/EBP family members to regulate a vast network of target genes.[1][2] This multifaceted role positions ATF3 as a critical regulator in diverse biological processes such as metabolism, inflammation, apoptosis, and cancer.[1][3]

ATF3 inducer 1 is a potent small molecule designed to specifically increase the expression of both ATF3 mRNA and protein.[4] Its ability to modulate this master regulator has made it a valuable tool for investigating the complex roles of ATF3 and a potential therapeutic candidate for managing metabolic syndrome and other diseases.[4][5] This document provides a detailed overview of this compound, its effects on gene expression, and the experimental methodologies used to characterize its function.

Core Mechanism of Action

This compound stimulates the expression of the ATF3 gene, leading to an accumulation of ATF3 protein within the cell.[4] The induction of ATF3 is often mediated by stress-activated signaling pathways. While the precise upstream targets of this compound are still under investigation, the induction of ATF3 is known to be triggered by pathways such as the JNK/stress-activated protein kinase (SAPK) and NF-κB signaling cascades.[1] Upon activation, these pathways can lead to the recruitment of transcription factors like ATF4 and cJUN to enhancer elements within the ATF3 gene promoter, initiating its transcription.[6]

Once expressed, ATF3 exerts its effects by binding to the promoter regions of its target genes. Depending on the cellular context and its binding partners, ATF3 can either repress or activate gene transcription.[1][2] For example, it is known to repress the expression of genes involved in cell cycle progression and adipogenesis while activating genes related to apoptosis and macrophage polarization.[1][7]

Impact on Gene Expression

The induction of ATF3 by this compound leads to significant changes in the expression of a wide range of genes, particularly those involved in metabolism and inflammation.

Regulation of Metabolic Genes

This compound demonstrates potent anti-metabolic syndrome activity, primarily by inhibiting adipogenesis and lipogenesis.[2][4] Mechanistically, it suppresses the expression of crucial lipogenic enzymes like acetyl-coenzyme A carboxylase and fatty acid synthase.[3] This is achieved through the inhibition of sterol regulatory element-binding protein 1c (SREBP-1c) transcriptional activity.[3] Furthermore, ATF3 induction promotes the "browning" of white adipose tissue by suppressing the carbohydrate-responsive element-binding protein (ChREBP) and stearoyl-coenzyme A desaturase-1 (SCD-1) axis.[1][3] This dual action of inhibiting fat storage and promoting fat oxidation contributes to its anti-obesity effects.[3]

Modulation of Inflammatory and Cell Cycle Genes

In the context of immunology, ATF3 plays a complex, modulatory role. This compound has been shown to influence macrophage polarization by activating Wnt/β-catenin signaling, which in turn upregulates the expression of tenascin C, a key mediator of macrophage migration and phenotypic switching.[3] ATF3 can also negatively regulate the transcription of pro-inflammatory cytokines, including IL-6 and IL-12, by interacting with histone deacetylase 1 at their respective promoters.[1] In cell cycle regulation, ATF3 acts as a repressor, downregulating the expression of key cyclins such as Cyclin D1 and Cyclin A, thereby facilitating cell cycle exit.[7]

Quantitative Data on Gene Expression Changes

The following table summarizes the observed effects of ATF3 induction on key target genes as cited in the literature.

| Target Gene | Biological Process | Effect of ATF3 Induction | Mechanism/Pathway | Reference |

| ATF3 | Stress Response | ▲ Upregulation | Direct induction by compound | [4] |

| Resistin | Adipogenesis | ▼ Downregulation | ATF3 binds to the resistin promoter | [2] |

| PPARγ | Adipogenesis | ▼ Downregulation | Transcriptional repression | [2] |

| C/EBPα | Adipogenesis | ▼ Downregulation | Transcriptional repression | [2] |

| SREBP-1c | Lipogenesis | ▼ Downregulation | Inhibition of transcriptional activity | [3] |

| Acetyl-CoA Carboxylase | Lipogenesis | ▼ Downregulation | Downstream of SREBP-1c | [3] |

| Fatty Acid Synthase | Lipogenesis | ▼ Downregulation | Downstream of SREBP-1c | [3] |

| ChREBP | Lipogenesis | ▼ Downregulation | Transcriptional repression | [1] |

| SCD-1 | Lipogenesis | ▼ Downregulation | Downstream of ChREBP | [1] |

| Tenascin C | Macrophage Polarization | ▲ Upregulation | Activation of Wnt/β-catenin signaling | [3] |

| IL-6, IL-12 | Inflammation | ▼ Downregulation | Negative regulation of promoter activity | [1] |

| Cyclin D1 | Cell Cycle | ▼ Downregulation | Repression of CRE-dependent transcription | [7] |

| Cyclin A | Cell Cycle | ▼ Downregulation | Repression of CRE-dependent transcription | [7] |

| Noxa, Bnip3 | Apoptosis | ▲ Upregulation | Transcriptional activation | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published studies.

In Vitro Adipocyte Differentiation Assay

This protocol is designed to assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

-

Cell Line: 3T3-L1 preadipocytes.[4]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Protocol:

-

Seed 3T3-L1 cells in 6-well plates and grow to confluence.

-

Two days post-confluence (Day 0), induce differentiation with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

On Day 2, change the medium to DMEM with 10% FBS and 10 µg/mL insulin.

-

From Day 4 onwards, culture cells in DMEM with 10% FBS, changing the medium every two days.

-

-

Treatment with this compound:

-

Analysis:

-

Oil Red O Staining: On Day 8, fix cells with 10% formalin, wash with 60% isopropanol, and stain with Oil Red O solution to visualize lipid droplet accumulation.[2]

-

Gene Expression Analysis: Harvest cells at desired time points for RNA extraction and qRT-PCR to quantify the expression of adipogenic and lipogenic marker genes (e.g., PPARγ, C/EBPα, SREBP-1c).[2]

-

Protein Analysis: Harvest cells for Western blot analysis to measure ATF3 protein levels and other proteins of interest.[4]

-

In Vivo Study in a Diet-Induced Obesity Model

This protocol assesses the therapeutic potential of this compound in a mouse model of metabolic syndrome.

-

Animal Model: Eight-week-old C57BL/6 male mice are commonly used.[4]

-

Diet: Mice are fed a high-fat diet (HFD) to induce obesity and metabolic dysfunction. A control group is fed a normal chow diet.

-

Treatment Protocol:

-

After a period of HFD feeding to establish the disease model, randomize mice into treatment groups (e.g., Vehicle control, this compound).

-

Administer this compound at a dose of 40 mg/kg via intraperitoneal (i.p.) injection.[4]

-

The dosing schedule is typically three times a week for a duration of 10 weeks.[4]

-

-

Monitoring and Analysis:

-

Body Weight: Monitor and record body weight regularly throughout the study.

-

Glucose and Insulin Tolerance Tests: Perform tests to assess glucose homeostasis and insulin sensitivity.[5]

-

Serum Analysis: At the end of the study, collect blood to measure plasma levels of triglycerides, cholesterol, and liver function enzymes.[5]

-

Tissue Analysis: Harvest tissues such as epididymal white adipose tissue (eWAT), inguinal white adipose tissue (iWAT), and liver.[5] Tissue weights should be recorded. A portion of the tissue can be used for histological analysis (e.g., H&E staining) and another portion flash-frozen for gene and protein expression analysis.

-

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from cells or tissues using a suitable kit (e.g., TRIzol reagent).

-

Synthesize cDNA from the RNA template using a reverse transcription kit.

-

Perform real-time PCR using a qPCR machine with SYBR Green or TaqMan probes for the genes of interest.

-

Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH).

-

-

Western Blot Analysis:

-

Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against the protein of interest (e.g., anti-ATF3) overnight at 4°C.[4]

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize to a loading control like β-actin or GAPDH.

-

Summary and Conclusion

This compound is a powerful research tool for elucidating the diverse functions of the stress-response transcription factor, ATF3. Its primary mechanism involves the upregulation of ATF3 expression, which in turn modulates a wide array of downstream target genes. As demonstrated through extensive in vitro and in vivo studies, this compound effectively inhibits adipogenesis and lipogenesis while promoting adipose tissue browning, highlighting its potential as a therapeutic agent for metabolic syndrome.[4][5] Furthermore, its influence on inflammatory and cell cycle pathways suggests broader applications. The context-dependent nature of ATF3's function—acting as both an activator and a repressor—underscores the complexity of its biological role.[1] Continued research with specific inducers like this compound is crucial for fully understanding the therapeutic window and potential of targeting this central hub of the cellular adaptive-response network.

References

- 1. Frontiers | Master Regulator Activating Transcription Factor 3 (ATF3) in Metabolic Homeostasis and Cancer [frontiersin.org]

- 2. New Synthesized Activating Transcription Factor 3 Inducer SW20.1 Suppresses Resistin-Induced Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of ATF3 inducer for the prophylaxis and treatment of metabolic syndrome | BioWorld [bioworld.com]

- 6. Regulation of the ATF3 Gene by a Single Promoter in Response to Amino Acid Availability and Endoplasmic Reticulum Stress in Human Primary Hepatocytes and Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The transcription factor ATF3 is upregulated during chondrocyte differentiation and represses cyclin D1 and A gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Toxicity Assessment of ATF3 Inducer 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary overview of the toxicological assessment of compounds identified as ATF3 inducers. The term "ATF3 inducer 1" is not consistently used in the literature to refer to a single, specific molecule. Therefore, this guide synthesizes information from various identified ATF3 inducers, including a pyrazolyl compound referred to as compound [I] or 16c, and SW20.1, to provide a framework for preliminary toxicity evaluation. The data presented is based on limited available information and should be supplemented with comprehensive, compound-specific studies.

Introduction

Activating Transcription Factor 3 (ATF3) is a member of the ATF/CREB family of transcription factors, which functions as a hub for cellular stress responses[1][2]. Its expression is typically low in unstressed cells but is rapidly and robustly induced by a wide array of stress signals, including toxins, genotoxic agents, inflammatory cytokines, and metabolic insults[1][2]. Given its role in modulating critical cellular processes such as apoptosis, inflammation, and cell cycle control, pharmacologically inducing ATF3 has emerged as a potential therapeutic strategy for various diseases, including metabolic syndrome and certain cancers[3][4][5]. However, the deliberate induction of a potent stress-response gene necessitates a thorough evaluation of the potential for toxicity. This guide outlines a preliminary toxicity assessment for "this compound," focusing on key in vitro and in vivo methodologies, and the underlying signaling pathways.

In Vitro Toxicity Assessment

A preliminary in vitro toxicity assessment is crucial for identifying potential liabilities of an ATF3 inducer early in the drug development process. The primary objectives are to determine the cytotoxic potential and to elucidate the mechanisms of cell death.

The available data on the cytotoxicity of specific ATF3 inducers is limited. The following table summarizes the reported findings.

| Compound ID | Assay Type | Cell Line | Result | Citation |

| Pyrazolyl Compound [I] | Not Specified | 3T3-L1 | No obvious toxicity (CC50 > 100 μM) | [3] |

| SW20.1 | MTT Assay | 3T3-L1 | No cell death detected up to 40 μM | [6] |

| This compound (16c) | Not Specified | 3T3-L1 | No lipid accumulation at 50 μM | [7] |

Note: The lack of comprehensive cytotoxicity data across multiple cell lines is a significant data gap that must be addressed in a formal toxicological evaluation.

2.2.1. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of the ATF3 inducer (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the ATF3 inducer at various concentrations for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

In Vivo Toxicity Considerations

Preliminary in vivo studies are essential to understand the systemic effects of an ATF3 inducer.

An acute toxicity study provides information on the potential adverse effects of a single high dose of the substance.

Protocol:

-

Animal Model: Use a standard rodent model (e.g., C57BL/6 mice).

-

Dosing: Administer the ATF3 inducer via a clinically relevant route (e.g., intraperitoneal injection) at increasing doses. A study on an ATF3 inducer used a dose of 40 mg/kg three times a week for 10 weeks to evaluate its anti-metabolic syndrome activity[3][7]. A preliminary toxicity study might involve a dose-escalation design.

-

Observation: Monitor the animals for clinical signs of toxicity, body weight changes, and mortality over a 14-day period.

-

Pathology: At the end of the study, perform gross necropsy and histopathological examination of major organs (liver, kidney, heart, lung, spleen).

-

Blood Analysis: Collect blood for hematology and clinical chemistry analysis to assess organ function.

One study reported that intraperitoneal administration of an ATF3 inducer at 40 mg/kg three times a week for 10 weeks in mice resulted in weight reduction and ameliorated liver dysfunction associated with a high-fat diet, suggesting a degree of safety at this dose and regimen in the context of metabolic disease[3]. However, this does not constitute a formal toxicology study.

Signaling Pathways in ATF3 Induction and Toxicity

Understanding the signaling pathways that regulate and are regulated by ATF3 is critical for interpreting toxicity data. ATF3 induction is a downstream event of several stress-activated pathways.

Caption: ATF3 induction is mediated by stress-activated MAPK pathways.

The induction of ATF3 by various stressors is primarily mediated through mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK[8]. These pathways phosphorylate and activate transcription factors such as c-Jun and ATF2, which in turn drive the transcription of the ATF3 gene[1][8]. Additionally, the tumor suppressor p53 can be involved in ATF3 induction under certain conditions[1]. Once expressed, ATF3 can have dichotomous effects, either promoting cell survival or inducing apoptosis, depending on the cellular context and the nature of the stress[9]. For instance, ATF3 can regulate the expression of genes involved in inflammation, such as IL-6 and TNF-α, through its interaction with the NF-κB pathway[8][10].

Experimental Workflow for Preliminary Toxicity Assessment

A logical workflow is essential for the systematic evaluation of a novel ATF3 inducer.

Caption: A tiered workflow for the preliminary toxicity assessment of an ATF3 inducer.

Conclusion

The therapeutic potential of inducing ATF3 is significant, but it is accompanied by the need for a careful and thorough toxicological assessment. The current publicly available data on the toxicity of specific "this compound" compounds is sparse. A comprehensive evaluation should include a battery of in vitro assays across multiple cell lines to determine cytotoxicity and mechanism of action, followed by well-designed in vivo studies to assess systemic toxicity. Understanding the dual role of ATF3 in cell survival and apoptosis is paramount for interpreting these findings and predicting potential adverse effects in a clinical setting. The methodologies and workflows outlined in this guide provide a foundational framework for researchers and drug developers to begin this critical assessment.

References

- 1. ATF3 and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activating transcription factor 3 in immune response and metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of ATF3 inducer for the prophylaxis and treatment of metabolic syndrome | BioWorld [bioworld.com]

- 4. pure.skku.edu [pure.skku.edu]

- 5. researchgate.net [researchgate.net]

- 6. New Synthesized Activating Transcription Factor 3 Inducer SW20.1 Suppresses Resistin-Induced Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Activating Transcription Factor 3 and the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Atf3 Promotes Spinal Cord Injury by Exacerbating Neuronal Oxidative Stress and Inflammation via the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of ATF3 Activation by Inducer 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activating Transcription Factor 3 (ATF3) is a critical regulator of cellular stress responses, playing a pivotal role in metabolic homeostasis, inflammation, and oncology. The targeted activation of ATF3 presents a promising therapeutic strategy for a variety of diseases. This technical guide focuses on the downstream molecular targets following the activation of ATF3 by a specific small molecule, "Inducer 1" (chemical name: 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one). While direct, comprehensive downstream target data for "Inducer 1" from genome-wide screening is not yet publicly available, this document provides an in-depth overview of its known effects and extrapolates potential downstream pathways based on the well-established functions of ATF3 in metabolic regulation. This guide also includes detailed experimental protocols for key assays used to identify and validate ATF3 target genes, along with visualizations of relevant signaling pathways and experimental workflows.

Introduction to ATF3 and Inducer 1

ATF3 is a member of the activating transcription factor/cAMP responsive element-binding (ATF/CREB) family of transcription factors.[1] Under basal conditions, its expression is low in most cells. However, a wide array of stress signals, including metabolic dysregulation, inflammation, and cellular damage, can rapidly induce its expression.[1] ATF3 can act as both a transcriptional activator and repressor, and its functional outcomes are highly context-dependent, varying with cell type and the nature of the stimulus.

"Inducer 1" is a potent small molecule activator of ATF3.[2][3] Its chemical name is 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one, with the CAS number 3038756-30-5. Research has demonstrated its efficacy in increasing both ATF3 mRNA and protein levels, with observed anti-metabolic syndrome (anti-MetS) activity in murine models.[2][3]

Signaling Pathway of ATF3 Activation

The precise signaling cascade initiated by "Inducer 1" leading to ATF3 activation is not fully elucidated. However, the induction of ATF3 is generally known to be mediated by several key stress-activated signaling pathways. The diagram below illustrates a generalized pathway for stress-induced ATF3 activation.

Downstream Targets of ATF3 in Metabolic Regulation

Given that "Inducer 1" has demonstrated anti-metabolic syndrome activity, its downstream effects are likely to overlap with the known roles of ATF3 in regulating metabolic pathways. ATF3 is a key player in glucose and lipid metabolism.[4][5] It generally acts to suppress adipogenesis and lipogenesis while promoting an anti-inflammatory state.

The following table summarizes the key downstream gene targets of ATF3 activation relevant to metabolic diseases. While not directly confirmed for "Inducer 1", these represent high-probability targets based on existing literature.

| Target Gene | Function | Effect of ATF3 Activation | Potential Impact on Metabolic Syndrome |

| Pparg | Adipocyte differentiation | Repression | Inhibition of adipogenesis |

| Cebpa | Adipocyte differentiation | Repression | Inhibition of adipogenesis |

| Srebf1 | Lipogenesis | Repression | Reduction of lipid synthesis |

| Fasn | Fatty acid synthesis | Repression | Reduction of lipid synthesis |

| Il6 | Pro-inflammatory cytokine | Repression | Anti-inflammatory effect |

| Tnf | Pro-inflammatory cytokine | Repression | Anti-inflammatory effect |

| Il1b | Pro-inflammatory cytokine | Repression | Anti-inflammatory effect |

| Slc2a4 (GLUT4) | Glucose uptake | Repression | Modulation of glucose homeostasis |

Experimental Protocols

To identify and validate the downstream targets of ATF3 activation by "Inducer 1", a combination of genome-wide screening and targeted validation techniques is essential.

RNA Sequencing (RNA-seq) for Transcriptome-Wide Analysis

RNA-seq provides a comprehensive view of the changes in gene expression following treatment with "Inducer 1".

Protocol:

-

Cell Culture and Treatment: Plate appropriate cells (e.g., 3T3-L1 preadipocytes) and treat with a predetermined concentration of "Inducer 1" or vehicle control for a specified time course.

-

RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

-

Library Preparation:

-

Enrich for mRNA from total RNA using oligo(dT) magnetic beads.

-

Fragment the enriched mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control of raw sequencing reads.

-

Align reads to a reference genome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes (DEGs) between "Inducer 1"-treated and control samples.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Identifying Direct ATF3 Binding Sites

ChIP-seq is used to identify the specific genomic regions where ATF3 directly binds, thereby identifying its direct target genes.

References

- 1. Activating transcription factor 3 in immune response and metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration and biological evaluation of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as an activating transcription factor 3 inducer for managing metabolic syndrome [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for ATF3 Inducer 1 in 3T3-L1 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Activating Transcription Factor 3 (ATF3) is a critical regulator of adipogenesis and metabolic homeostasis.[1][2] As a stress-induced transcription factor, ATF3 plays a pivotal role in cellular adaptive responses.[1][3] Studies have demonstrated that ATF3 expression is elevated in the white adipose tissue of obese mice and that it acts as a negative regulator of adiponectin gene expression.[4] Furthermore, ATF3 has been shown to inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes by repressing key adipogenic transcription factors such as C/EBPα and PPARγ.[3][4][5] The induction of ATF3 has emerged as a promising therapeutic strategy for obesity and related metabolic disorders.[2][4][5]

This document provides a detailed experimental protocol for the application of a hypothetical "ATF3 Inducer 1" in the 3T3-L1 preadipocyte cell line, a well-established in vitro model for studying adipogenesis.[6][7][8][9] The protocols outlined below are based on established methodologies for studying similar ATF3-inducing compounds, such as ST32da, ST32db, and SW20.1, in 3T3-L1 cells.[4][5][10]

Mechanism of Action of ATF3 in Adipocytes:

ATF3 primarily functions as a transcriptional repressor in the context of adipogenesis. It inhibits the expression of key adipogenic regulators, thereby blocking the differentiation of preadipocytes into mature fat cells.[3] Some inducers of ATF3 have also been shown to promote the "browning" of white adipocytes, a process that increases energy expenditure.[4][11] The signaling pathways influenced by ATF3 induction can involve the suppression of the ChREBP-SCD1 axis and the regulation of resistin expression.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. ATF3 inhibits adipocyte differentiation of 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adipocyte browning and resistance to obesity in mice is induced by expression of ATF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Synthesized Activating Transcription Factor 3 Inducer SW20.1 Suppresses Resistin-Induced Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. The ATF3 inducer protects against diet-induced obesity via suppressing adipocyte adipogenesis and promoting lipolysis and browning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]